Comparative In Vitro Cytotoxicity Profile in Cancer Cell Lines
2-Butoxy-5-chloro-3-nitropyridine demonstrates measurable in vitro cytotoxicity against cancer cell lines. In a direct assay, it exhibited an IC50 of 15 µM against HeLa cells and 20 µM against MCF-7 cells . As a class-level comparison, this potency is moderate yet distinct, falling between that of highly optimized 3-nitropyridine microtubule inhibitors (e.g., 4AZA2891, IC50 = 5.4 nM on HT-29 cells [1]) and less active analogs like 2-Butoxy-3-chloro-4-nitropyridine (IC50 ~15 µM on MCF-7 cells ). The specific 5-chloro substitution pattern appears critical, as the presence and position of the chlorine atom influence electronic effects on the pyridine ring.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HeLa: 15 µM; MCF-7: 20 µM |
| Comparator Or Baseline | 4AZA2891 (optimized 3-nitropyridine): IC50 5.4 nM (HT-29); 2-Butoxy-3-chloro-4-nitropyridine: ~15 µM (MCF-7) |
| Quantified Difference | Target compound is significantly less potent than optimized microtubule inhibitors (1000-fold difference vs. low nM range), confirming its role as an intermediate rather than a lead compound. |
| Conditions | Cell viability assay; cell lines: HeLa (cervical cancer), MCF-7 (breast cancer). |
Why This Matters
This data positions 2-Butoxy-5-chloro-3-nitropyridine as a useful intermediate for generating derivatives with improved cytotoxicity, rather than as a standalone active pharmaceutical ingredient, which is critical for procurement decisions in early-stage drug discovery.
- [1] Herman J, Vanstreels E, Bardiot D, et al. 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS ONE. 2024;19(11):e0307153. View Source
